molecular formula C6H7FO2 B12435875 3-Cyclopropyl-2-fluoro-prop-2-enoic acid

3-Cyclopropyl-2-fluoro-prop-2-enoic acid

Cat. No.: B12435875
M. Wt: 130.12 g/mol
InChI Key: DNMPLTOFLDHJDO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluoroprop-2-enoic acid: is an organic compound with the molecular formula C6H7FO2 It features a cyclopropyl group, a fluorine atom, and a carboxylic acid group attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-2-fluoroprop-2-enoic acid can be achieved through several methods. One common approach involves the fluorination of a cyclopropyl-substituted propenoic acid derivative . This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or selectfluor under mild conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 3-cyclopropyl-2-fluoroprop-2-enoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line monitoring can optimize reaction conditions and minimize waste. Additionally, green chemistry principles may be applied to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The double bond in the propenoic acid backbone can be reduced to yield saturated compounds.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or under acidic conditions.

    Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as or under basic conditions.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of cyclopropylpropanoic acid derivatives.

    Substitution: Formation of amino or thio-substituted propenoic acids.

Scientific Research Applications

3-Cyclopropyl-2-fluoroprop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s electrophilicity , making it more reactive towards nucleophiles. This reactivity can be exploited in various biochemical pathways, where the compound may act as an inhibitor or modulator of enzyme activity. The cyclopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

    3-Cyclopropylprop-2-enoic acid: Lacks the fluorine atom, resulting in different reactivity and applications.

    2-Fluoroprop-2-enoic acid: Lacks the cyclopropyl group, affecting its steric properties and biological activity.

    3-Cyclopropyl-2-chloroprop-2-enoic acid:

Uniqueness: 3-Cyclopropyl-2-fluoroprop-2-enoic acid is unique due to the combination of the cyclopropyl group and fluorine atom , which imparts distinct chemical reactivity and biological properties . This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H7FO2

Molecular Weight

130.12 g/mol

IUPAC Name

3-cyclopropyl-2-fluoroprop-2-enoic acid

InChI

InChI=1S/C6H7FO2/c7-5(6(8)9)3-4-1-2-4/h3-4H,1-2H2,(H,8,9)

InChI Key

DNMPLTOFLDHJDO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C=C(C(=O)O)F

Origin of Product

United States

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